Acide phosphotungstique 44-hydraté

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

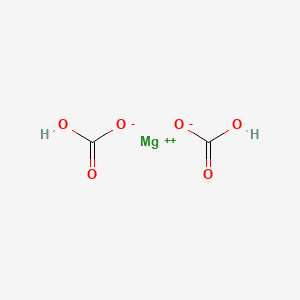

phosphoric acid;trioxotungsten;tetratetracontahydrate is a heteropoly acid with the chemical formula H₃[PW₁₂O₄₀]·44H₂O. It appears as a white to pale yellow crystalline powder and is known for its strong acidic properties and high solubility in water. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .

Applications De Recherche Scientifique

phosphoric acid;trioxotungsten;tetratetracontahydrate has a wide range of scientific research applications :

Chemistry: It is used as a catalyst in various organic reactions, including esterification, alkylation, and polymerization.

Biology: It serves as a staining agent for electron microscopy, helping to visualize cellular structures and viruses.

Medicine: It is used in histology for staining tissues and in the preparation of certain pharmaceuticals.

Industry: It is employed in the production of high-performance materials, such as fuel cell membranes and supercapacitors.

Mécanisme D'action

Phosphotungstic acid 44-hydrate, also known as phosphoric acid;trioxotungsten;tetratetracontahydrate, is a multifunctional catalyst with a wide range of applications in various fields .

Target of Action

Phosphotungstic acid primarily targets proteins , biological amines , phenols , amino acids , urea , and carbohydrates . It is also used as a staining agent for cell specimens, often together with haematoxylin .

Mode of Action

Phosphotungstic acid interacts with its targets through its acidic and redox properties . It binds to fibrin, collagen, and fibers of connective tissues, and replaces the anions of dyes from these materials, selectively decoloring them .

Biochemical Pathways

Phosphotungstic acid affects various biochemical pathways. It is used as a catalyst for the hydrolysis of propene to prepare 2-propanol . It is also involved in heterogeneous catalysis reactions to prepare propene from 2-propanol and methanol from hydrocarbons .

Pharmacokinetics

It is known that the compound is soluble in water, alcohol, and ether , which suggests that it may have good bioavailability.

Result of Action

The action of phosphotungstic acid results in the precipitation of proteins, biological amines, and certain amino acids . It is also used to prepare catalysts and as a reagent in various chemical reactions .

Action Environment

The action of phosphotungstic acid is influenced by environmental factors. It is stable and has high catalytic activity . Its aqueous solution is unstable to light and slowly turns blue due to a reduction reaction . It should be handled in a well-ventilated place and contact with skin and eyes should be avoided .

Safety and Hazards

Orientations Futures

Phosphotungstic acid 44-hydrate’s high acidity and eco-friendly character make it a tempting alternative to corrosive homogeneous acids . It can be widely used as a catalyst for organic reactions as it is thermally stable and easy to handle . Good to excellent yields were obtained in all four kinds of reactions .

Analyse Biochimique

Biochemical Properties

Phosphotungstic acid 44-hydrate plays a significant role in biochemical reactions. It can be used for homogeneous and heterogeneous reactions, and even as a phase transfer catalyst . It interacts with various biomolecules, including enzymes and proteins, due to its ability to bind to fibrin, collagen, and fibres of connective tissues .

Cellular Effects

Phosphotungstic acid 44-hydrate has profound effects on various types of cells and cellular processes. It is used in histology as a component for staining of cell specimens . It replaces the anions of dyes from these materials, selectively decoloring them . This indicates that it can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Phosphotungstic acid 44-hydrate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is electron dense, opaque for electrons, and is a common negative stain for viruses, nerves, polysaccharides, and other biological tissue materials for imaging by a transmission electron microscope .

Temporal Effects in Laboratory Settings

The effects of Phosphotungstic acid 44-hydrate change over time in laboratory settings. It is not especially toxic, but is a mild acidic irritant . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of Phosphotungstic acid 44-hydrate vary with different dosages in animal models. It has been used as a staining agent for the transmission electron microscope (TEM) imaging of cetyltrimethylammonium bromide (CTAB) coated gold nanorods . Detailed studies on dosage effects, threshold effects, and toxic or adverse effects at high doses are currently limited.

Méthodes De Préparation

phosphoric acid;trioxotungsten;tetratetracontahydrate can be synthesized through the reaction of sodium tungstate dihydrate (Na₂WO₄·2H₂O) with phosphoric acid (H₃PO₄) in the presence of hydrochloric acid (HCl). The reaction involves the following steps :

- Dissolve sodium tungstate dihydrate in boiling water.

- Add phosphoric acid and hydrochloric acid to the solution while stirring continuously.

- As the reaction proceeds, phosphotungstic acid precipitates out of the solution.

- The precipitate is then purified by washing with diethyl ether and recrystallizing from water.

Industrial production methods typically involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product .

Analyse Des Réactions Chimiques

phosphoric acid;trioxotungsten;tetratetracontahydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions include:

Oxidation: It acts as a strong oxidizing agent and can oxidize organic compounds.

Reduction: It can be reduced to form lower oxidation state tungsten compounds.

Substitution: It can participate in substitution reactions with other acids or bases.

Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation and reducing agents like sodium borohydride (NaBH₄) for reduction. Major products formed from these reactions depend on the specific reactants and conditions used .

Comparaison Avec Des Composés Similaires

phosphoric acid;trioxotungsten;tetratetracontahydrate is unique due to its high solubility in water and strong acidic properties . Similar compounds include:

Phosphomolybdic acid: Another heteropoly acid with similar applications but different elemental composition.

Tungstosilicic acid: A heteropoly acid used in similar catalytic and staining applications but with silicon instead of phosphorus.

Sodium phosphotungstate: A sodium salt of phosphotungstic acid with different solubility and reactivity properties.

These compounds share some applications but differ in their chemical composition and specific properties, making phosphotungstic acid 44-hydrate unique in its versatility and effectiveness .

Propriétés

IUPAC Name |

phosphoric acid;trioxotungsten;tetratetracontahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P.44H2O.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h(H3,1,2,3,4);44*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAATTKWJSOPMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OP(=O)(O)O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H91O84PW12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3672.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the common applications of phosphotungstic acid hydrate in catalysis?

A1: Phosphotungstic acid hydrate, often abbreviated as PTA, is a versatile heterogeneous catalyst known for its superacidic properties. [] It efficiently catalyzes various organic reactions, including:

- Isomerization of Cycloalkanes: PTA facilitates the rearrangement of atoms within cycloalkanes, impacting their structural properties and potential applications. []

- Prins Cyclization Reactions: PTA acts as an acid catalyst in Prins cyclization, enabling the formation of cyclic structures from aldehydes or ketones and alkenes. []

- Dehydration of Alcohols: PTA efficiently promotes the removal of water molecules from alcohols, leading to the formation of alkenes. []

- Hydration of Olefins: Conversely, PTA can also catalyze the addition of water molecules to olefins, forming alcohols. []

- Oxidation Reactions: PTA participates in oxidation reactions, such as converting ketones to aldehydes and carboxylic acids. []

Q2: How is phosphotungstic acid hydrate typically prepared and purified for use in research?

A2: Phosphotungstic acid can be synthesized by reacting sodium tungstate dihydrate (Na2WO4·2H2O) with phosphoric acid (H3PO4) in the presence of hydrochloric acid (HCl). [] This yields crude phosphotungstic acid. Purification is commonly achieved through a multi-step process involving:

- Extraction: The crude PTA is dissolved in water and extracted with diethyl ether, creating a PTA-ether complex. []

- Washing: The complex-containing layer is separated and washed multiple times with hydrochloric acid (HCl) and water to remove impurities. []

- Crystallization: The purified PTA is then recovered by evaporating the ether, resulting in the formation of crystals. []

- Drying: The obtained crystals are subsequently dried under vacuum to obtain the final purified phosphotungstic acid. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)